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molecular formula C6H6Cl3N B1358663 2-Chloro-5-chloromethylpyridine hydrochloride CAS No. 82674-16-6

2-Chloro-5-chloromethylpyridine hydrochloride

Cat. No. B1358663
M. Wt: 198.5 g/mol
InChI Key: ZHEXGKWVNRSSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05214152

Procedure details

In 500 ml of CHCl3 was dissolved 47.3 g (0.33 mole) of 6-chloro-3-pyridylmethanol followed by dropwise addition of 99.3 ml of thionyl chloride with stirring at room temperature. After completion of the dropwise addition, the mixture was further stirred for 1.5 hours and, then, allowed to stand overnight. The CHCl3 was distilled off under reduced pressure, whereby crystals and oil were obtained as a residue. The residue was diluted with ether, collected by filtration and dried to give 45.2 g of 6-chloro-3-pyridylmethyl chloride hydrochloride as white crystals.
Quantity
99.3 mL
Type
reactant
Reaction Step One
Quantity
47.3 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8]O)=[CH:4][CH:3]=1.S(Cl)([Cl:12])=O>C(Cl)(Cl)Cl.CCOCC>[ClH:1].[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][Cl:12])=[CH:4][CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
99.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
47.3 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CO
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
The CHCl3 was distilled off under reduced pressure, whereby crystals
CUSTOM
Type
CUSTOM
Details
oil were obtained as a residue
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.ClC1=CC=C(C=N1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 45.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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